Product packaging for 4-Bromo-3,5-dimethoxybenzylamine(Cat. No.:)

4-Bromo-3,5-dimethoxybenzylamine

Cat. No.: B13552449
M. Wt: 246.10 g/mol
InChI Key: YIQBRFQPOZGCBV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzylamine is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO2 B13552449 4-Bromo-3,5-dimethoxybenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(4-bromo-3,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,5,11H2,1-2H3

InChI Key

YIQBRFQPOZGCBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CN

Origin of Product

United States

Contextualization Within Brominated Benzylamine Chemistry

4-Bromo-3,5-dimethoxybenzylamine is a member of the broader class of brominated benzylamines. Benzylamine (B48309) itself is a fundamental organic compound, consisting of a benzyl (B1604629) group attached to an amine functional group. wikipedia.org The introduction of a bromine atom onto the benzene (B151609) ring, as seen in this compound, significantly influences the molecule's reactivity and potential applications. Bromination of the aromatic ring can impact the electron density and provides a reactive handle for further chemical transformations.

The presence of bromine, a halogen, can be a key feature in the design of new therapeutic agents. Halogenated compounds are prevalent in many approved drugs, where they can modulate pharmacokinetic and pharmacodynamic properties. uni-muenchen.de For instance, brominated benzylamine derivatives have been investigated for their potential antimycotic and anti-tuberculosis activities. uni-muenchen.deopenmedicinalchemistryjournal.com The position of the bromine atom on the benzylamine scaffold is crucial and can be strategically manipulated to explore structure-activity relationships in drug discovery programs. openmedicinalchemistryjournal.com

Significance As a Synthetic Intermediate and Molecular Scaffold

The true value of 4-bromo-3,5-dimethoxybenzylamine lies in its utility as a synthetic intermediate and a molecular scaffold. The amine group can readily undergo a variety of chemical reactions, such as acylation, alkylation, and reductive amination, allowing for the attachment of diverse functional groups. uni-muenchen.denih.gov Simultaneously, the bromine atom serves as a versatile anchor point for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.

This dual reactivity makes this compound a powerful tool for constructing complex molecular architectures. It can serve as the foundational framework upon which other chemical moieties are built, leading to the synthesis of libraries of compounds for high-throughput screening in drug discovery. For example, derivatives of 4-bromo-3,5-dimethoxyaniline, a closely related compound, have been synthesized as potential inhibitors of fibroblast growth factor receptors, which are implicated in cancer.

The dimethoxy substitution pattern on the benzene (B151609) ring also plays a crucial role. The methoxy (B1213986) groups influence the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions within biological targets. This specific substitution pattern is found in a number of biologically active natural products and synthetic compounds.

Mechanistic Investigations of Reactions Involving 4 Bromo 3,5 Dimethoxybenzylamine Derivatives

Exploration of C-N Bond Cleavage Pathways in Dimethoxybenzyl-Substituted Systems

The dimethoxybenzyl (DMB) group is frequently employed as a protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The C-N bond cleavage in systems derived from 4-Bromo-3,5-dimethoxybenzylamine is primarily governed by the exceptional stability of the carbocation intermediate that forms upon its departure.

The cleavage pathway is typically an S_N1-type mechanism. The reaction is initiated by an acid (Lewis or Brønsted), which protonates the nitrogen atom of the amine derivative. This protonation makes the amine a better leaving group. The subsequent and rate-determining step is the heterolytic cleavage of the C-N bond, which results in the formation of a secondary amine (or amide) and the 4-bromo-3,5-dimethoxybenzyl carbocation.

The stability of this carbocation is the principal driving force for the reaction. It is significantly stabilized by the strong +M (mesomeric) effect of the two methoxy (B1213986) groups at the ortho and para positions relative to the benzylic carbon. These groups donate electron density into the aromatic ring through resonance, effectively delocalizing the positive charge of the benzylic carbocation. The bromine atom at the meta position exerts a -I (inductive) electron-withdrawing effect and a weaker +M effect. The combined electronic influence of these substituents renders the benzylic position highly susceptible to forming a stable cationic intermediate, thus facilitating C-N bond cleavage under milder conditions than for an unsubstituted benzyl (B1604629) group. acs.orgorganic-chemistry.org This stabilized carbocation is then trapped by a nucleophile present in the reaction mixture, such as water or an added scavenger like anisole, to form a stable byproduct.

Research on the cleavage of related 3,4-dimethoxybenzyl (DMB) and p-methoxybenzyl (PMB) substituted sulfonamides using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃) has provided significant mechanistic insights. acs.org These studies confirm that the reaction proceeds via the formation of a stabilized benzyl carbocation, underscoring the importance of the electron-donating methoxy groups.

Reaction Kinetics and Transition State Analysis in Key Synthetic Transformations

The study of reaction kinetics provides quantitative data on the rates of chemical reactions, while transition state analysis offers a picture of the high-energy species that reactants must pass through to become products. For derivatives of this compound, such analyses are key to understanding and optimizing synthetic transformations like the aforementioned C-N bond cleavage.

A kinetic study of a representative reaction, such as the acid-catalyzed deprotection of a 4-bromo-3,5-dimethoxybenzyl-protected amine, would typically involve monitoring the concentration of the reactant or product over time using techniques like HPLC or NMR spectroscopy. The data can be used to determine the reaction order and the rate constant (k). For an S_N1-type cleavage, the reaction is expected to follow first-order kinetics, where the rate is dependent only on the concentration of the substrate.

The Arrhenius equation and Eyring-Polanyi equation can then be applied to data from experiments run at various temperatures to calculate key activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). A small or slightly positive entropy of activation would be consistent with a unimolecular dissociation in the transition state, characteristic of an S_N1 mechanism.

Hypothetical Kinetic Data for Acid-Catalyzed Deprotection

This table illustrates the type of data that would be collected in a kinetic study. The values are for demonstrative purposes only.

ExperimentInitial Substrate Conc. (M)[Acid Catalyst] (M)Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)
10.050.01501.2 x 10⁻⁴
20.100.01501.2 x 10⁻⁴
30.050.02502.4 x 10⁻⁴
40.050.01603.1 x 10⁻⁴

Transition state analysis, often aided by computational chemistry (e.g., Density Functional Theory - DFT), can be used to model the structure and energy of the transition state. For the C-N bond cleavage, the transition state would involve significant elongation of the C-N bond and developing positive charge on the benzylic carbon. Computational models can help visualize this geometry and calculate the energy barrier, which should correlate with the experimentally determined activation energy. acs.org

Role of Electronic and Steric Effects in Reaction Selectivity

Electronic and steric effects of the substituents on the aromatic ring of this compound derivatives play a critical role in determining reaction outcomes and selectivity.

Electronic Effects: The reactivity of the benzylic system is dominated by the powerful electron-donating resonance (+M) effect of the two methoxy groups. This effect is strongest at the ortho and para positions, making the 4-bromo-3,5-dimethoxybenzyl group highly effective at stabilizing a positive charge at the benzylic position. This high degree of stabilization facilitates reactions that proceed through a carbocation intermediate, such as S_N1-type C-N bond cleavage. The bromine atom provides a competing deactivating inductive effect (-I), but its resonance donation (+M) is weaker than its induction, and its position is meta to the benzylic carbon, lessening its electronic impact on benzylic reactivity compared to the methoxy groups.

In reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, these electronics dictate the regioselectivity. The positions ortho to the strongly activating methoxy groups are the most nucleophilic and would be the preferred sites of substitution, although they are sterically hindered.

Steric Effects: The two methoxy groups and the bromine atom create significant steric bulk around the benzylic carbon and the adjacent positions on the aromatic ring. This steric hindrance can influence reaction rates and selectivity. For instance, in an S_N2 reaction, a nucleophile's approach to the benzylic carbon would be impeded, disfavoring this pathway compared to the S_N1 mechanism. Similarly, for reactions at the aromatic ring, the steric hindrance from the methoxy groups might direct an incoming electrophile to the less hindered C-6 position.

Catalytic Cycles and Catalytic Deactivation Pathways

Many transformations involving this compound derivatives rely on catalysts. Understanding the catalytic cycle and potential deactivation pathways is essential for process efficiency.

Catalytic Cycles: A relevant example is the Bi(OTf)₃-catalyzed C-N bond cleavage of dimethoxybenzyl-substituted sulfonamides. acs.org While initially proposed as a Lewis acid-catalyzed process, control experiments suggest the reaction may proceed via "hidden" Brønsted acid catalysis, where the true catalyst is triflic acid (TfOH) generated in situ from the reaction of Bi(OTf)₃ with trace amounts of water. acs.org

A plausible catalytic cycle would be:

Catalyst Formation: Bi(OTf)₃ reacts with trace H₂O to generate TfOH.

Protonation: The strong Brønsted acid, TfOH, protonates the nitrogen atom of the substrate.

C-N Cleavage: The protonated substrate undergoes C-N bond cleavage to release the amine/amide and the stabilized 4-bromo-3,5-dimethoxybenzyl carbocation.

Catalyst Regeneration: The carbocation is quenched by a nucleophile (e.g., H₂O). The proton released in this step regenerates the TfOH catalyst, allowing it to enter a new cycle.

Catalytic Deactivation Pathways: Catalysts are susceptible to deactivation, which can halt a reaction. In the context of derivatives of this compound, a common subsequent reaction would be a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond. In such reactions, several deactivation pathways are known:

Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling, can be oxidized or otherwise degraded under reaction conditions.

Catalyst Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.

Product Inhibition: The reaction product or byproducts can sometimes coordinate strongly to the catalytic center, preventing it from participating in further cycles. For example, the amine functionality within the molecule could potentially coordinate to the palladium center and inhibit its activity if not properly managed.

Advanced Spectroscopic and Chromatographic Analysis of 4 Bromo 3,5 Dimethoxybenzylamine and Its Derivatives

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns generated under specific ionization conditions provide a molecular fingerprint that is invaluable for structural confirmation.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum contains a wealth of structural information. For substituted benzylamines like 4-Bromo-3,5-dimethoxybenzylamine, fragmentation is typically initiated by ionization of a non-bonding electron, often on the nitrogen atom.

The primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium cation. Another significant fragmentation process is benzylic cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, which results in a substituted tropylium ion or a benzyl (B1604629) cation.

For this compound, key fragmentation pathways under EI-MS would be expected to include:

Benzylic Cleavage: The most prominent fragmentation for many benzylamines is the cleavage of the Cα-Cβ bond, which in this case is the bond between the benzyl carbon and the nitrogen atom. However, for primary amines, the most characteristic cleavage is often the loss of a hydrogen radical from the molecular ion, followed by other fragmentations. A key fragmentation for substituted benzyl compounds is the formation of the benzyl cation. For this compound, this would result in a characteristic tropylium ion.

Loss of Amine Group: Cleavage of the C-N bond can lead to the formation of a 4-bromo-3,5-dimethoxybenzyl cation.

Fragmentation of Methoxy (B1213986) Groups: Subsequent fragmentation can involve the loss of a methyl radical (•CH₃) from a methoxy group to form a stable oxonium ion, followed by the loss of carbon monoxide (CO).

Bromine Isotopic Pattern: A crucial feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted Key EI-MS Fragmentations for this compound

Fragment Ion DescriptionProposed Structure/FormulaKey Diagnostic Feature
Molecular Ion[C₉H₁₂BrO₂N]⁺Isotopic pattern for one bromine atom
Benzylic Cation[C₉H₁₀BrO₂]⁺Formed by loss of NH₂ radical
Iminium Cation[CH₂=NH₂]⁺Common fragment for primary amines
Loss of a Methoxy Group[C₈H₉BrON]⁺Loss of •OCH₃ radical

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a critical tool for differentiating between regioisomers of dimethoxybenzylamine derivatives. While isomers have the same molecular weight, their fragmentation patterns under EI-MS can exhibit subtle but significant differences, allowing for their distinction.

Studies on positional isomers of dimethoxyphenethylamines have shown that differentiation using EI mass spectra is feasible. nih.gov The relative abundances of key fragment ions can vary depending on the positions of the methoxy groups on the aromatic ring. For instance, the fragmentation pathways influenced by the methoxy substituents can lead to unique daughter ions or different ion abundance ratios for each isomer.

In cases where EI-MS spectra are very similar, derivatization, such as N-trifluoroacetylation, can introduce significant differences in the fragmentation patterns, aiding in the unambiguous identification of isomers. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), can provide more detailed structural information. By selecting the molecular ion of an isomer and subjecting it to fragmentation, unique product ion spectra can be generated that serve as a fingerprint for that specific regioisomer. nih.govnih.gov Research has demonstrated that CID spectra recorded at low energy values can allow for easy differentiation of isomers without the need for derivatization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound provide precise information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the benzylic methylene protons, and the amine protons. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and would appear as a singlet. The six protons of the two equivalent methoxy groups would also appear as a sharp singlet. The benzylic protons (CH₂) would appear as a singlet, and the amine (NH₂) protons would also typically be a singlet, which may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom. Due to the molecule's symmetry, one would expect to see signals for the two equivalent aromatic carbons bearing methoxy groups, the bromine-bearing aromatic carbon, the aromatic carbon attached to the benzyl group, the two equivalent aromatic carbons ortho to the benzyl group, the benzylic carbon, and the methoxy carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~6.5 - 7.0Singlet2H
Methoxy (OCH₃)~3.8 - 4.0Singlet6H
Benzylic (CH₂)~3.7 - 3.9Singlet2H
Amine (NH₂)Variable (e.g., ~1.5 - 2.5)Singlet (broad)2H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br~110 - 120
C-OCH₃~150 - 160
C-H (aromatic)~105 - 115
C-CH₂ (aromatic)~140 - 145
CH₂ (benzylic)~45 - 55
OCH₃~55 - 60

To confirm the structural assignments from one-dimensional NMR and to establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple but could confirm the absence of coupling for the aromatic protons (as they are equivalent) and show correlations between the benzylic and amine protons under certain conditions (e.g., slow exchange).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals for the aromatic, benzylic, and methoxy groups to their corresponding carbon signals in the ¹³C spectrum.

These 2D NMR experiments, used in combination, allow for the unambiguous assignment of all ¹H and ¹³C signals and provide definitive confirmation of the molecular structure of this compound.

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of benzylamine (B48309) derivatives. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with additives like formic acid), is typically effective. nih.gov The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantification and purity assessment. HPLC can also be effectively used to separate regioisomeric compounds. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like benzylamines. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. GC analysis can reveal the presence of volatile impurities. For polar compounds like amines, derivatization may sometimes be necessary to improve peak shape and thermal stability. GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for both separation and identification. Studies have shown that GC can resolve critical pairs of isomers, sometimes requiring specific types of columns (e.g., DB-17MS) and isothermal conditions for optimal separation. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and developing it with a suitable mobile phase, the components separate based on their polarity. The position of the spot(s) can be visualized, often under UV light.

Table 4: Summary of Chromatographic Methods for Analysis

TechniqueTypical Stationary PhaseTypical Mobile PhaseApplication
HPLCC18 or C8Acetonitrile/Water or Methanol/WaterPurity assessment, quantification, isomer separation
GCHP-5 or DB-17MSInert gas (e.g., Helium, Nitrogen)Purity assessment, separation of volatile impurities, isomer separation
TLCSilica GelMixture of nonpolar and polar solventsReaction monitoring, preliminary purity check

Gas Chromatography (GC) Retention Index Analysis for Isomer Discrimination

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For substituted aromatic compounds like this compound, GC is particularly useful for distinguishing between positional isomers, which have the same mass but differ in the arrangement of substituents on the aromatic ring. The retention index (RI) is a standardized measure of a compound's retention time on a GC column, which helps in the identification of compounds by comparing their RIs with known values.

The elution order of isomers in GC is influenced by factors such as the polarity of the stationary phase and the structural characteristics of the isomers, including substituent crowding. For instance, in the analysis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, it was observed that the gas chromatographic separations of regioisomers were achieved on a midpolarity capillary column, and the elution order appeared to be related to aromatic ring substituent crowding researchgate.net. This principle is directly applicable to the isomers of this compound.

CompoundRetention Index (RI)
ortho-25C-NBOMe2614 ± 15
meta-25C-NBOMe2666 ± 13
para-25C-NBOMe2692 ± 13
ortho-25I-NBOMe2821 ± 16
meta-25I-NBOMe2877 ± 15
para-25I-NBOMe2904 ± 12

This table presents the measured retention indices for the six positional isomers of 25C-NBOMe and 25I-NBOMe on a 5% diphenyl column, illustrating the separation achievable by GC. The errors represent the 95% confidence interval of the measurements researchgate.netojp.govwvu.edu.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. Developing a robust HPLC method is crucial for the analysis of this compound and its derivatives, especially for resolving positional isomers which can be challenging.

The development of an effective HPLC method involves the careful selection of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For the separation of aromatic positional isomers, reversed-phase HPLC is a common approach. Columns with phenyl-based stationary phases, such as a Phenyl Hydride column, can offer enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase mtc-usa.com.

The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a mixture of compounds with varying polarities. The pH of the mobile phase can also be adjusted to control the ionization state of the analyte, which can significantly impact its retention behavior. For the analysis of benzylamines, a dual-ended column with a mobile phase of water, acetonitrile, and sulfuric acid as a buffer modifier has been utilized, with UV detection at 210 nm sielc.com.

ParameterCondition
ColumnPrimesep A, 4.6 x 150 mm, 5 µm
Mobile PhaseWater, Acetonitrile (MeCN), and Sulfuric acid
DetectionUV at 210 nm
Column TypeDual ended

This table outlines a potential HPLC method for the separation of benzylamine and related compounds, which could serve as a starting point for the analysis of this compound sielc.com.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map, from which the atomic structure can be determined.

While a crystal structure for this compound is not publicly available, the application of X-ray crystallography to related substituted benzylamine derivatives has been documented. For example, the absolute configuration of a chiral C-allyl derivative of an N-benzyl acetamide was determined using single crystal X-ray crystallography nih.gov. Similarly, the crystal structures of salts of N-methylbenzylamine and N,N-dimethylbenzylamine with p-substituted benzoic acid derivatives have been analyzed to understand their solubility properties nih.gov. These studies underscore the power of X-ray crystallography in providing definitive structural information.

Crystallographic ParameterDescription
Crystal systemDescribes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space groupA more detailed description of the crystal's symmetry.
Unit cell dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating unit of the crystal lattice.
Volume (V)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Calculated density (Dx)The density of the crystal calculated from the crystallographic data.

This table lists key parameters that are determined from an X-ray crystallography experiment, providing a comprehensive description of the crystal structure.

Theoretical and Computational Chemistry Studies on 4 Bromo 3,5 Dimethoxybenzylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the geometric arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for predicting the ground state properties of molecules with a good balance between accuracy and computational cost.

For molecules structurally similar to 4-Bromo-3,5-dimethoxybenzylamine, such as 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations are typically performed using a combination of a functional, like B3LYP, and a basis set, such as 6-311++G(d,p). researchgate.netbanglajol.info The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a high degree of flexibility in describing the electron distribution.

These calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this compound, one would expect the geometry of the benzene (B151609) ring to be largely planar, with the bromine atom, methoxy (B1213986) groups, and the aminomethyl group attached. The orientation of the methoxy and aminomethyl groups relative to the ring would be a key outcome of the geometry optimization.

Table 1: Predicted Ground State Properties from DFT Calculations (Hypothetical for this compound based on similar compounds)

PropertyPredicted Value
Total Energy[Value] Hartree
Dipole Moment[Value] Debye
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Computational Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and calculating the associated energy barriers.

For this compound, computational studies could investigate various reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the benzene ring. By calculating the energy profiles for different possible pathways, researchers can determine the most likely mechanism and predict the reaction kinetics. These studies would involve locating the transition state structures and using frequency calculations to confirm that they represent true saddle points on the potential energy surface (i.e., having one imaginary frequency).

Conformational Analysis and Rotational Isomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotational isomers (rotamers).

For this compound, the key rotational bonds would be the C-C bond connecting the aminomethyl group to the benzene ring and the C-O bonds of the methoxy groups. Rotational isomerism can have a significant impact on the molecule's properties, including its biological activity and spectroscopic signatures.

A conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting conformers using computational methods like DFT. The results would be plotted on a potential energy surface, showing the energy as a function of the dihedral angles. The minima on this surface correspond to the stable conformers.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In a typical MEP map:

Red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue indicates regions of positive electrostatic potential, which are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms attached to electronegative atoms.

Green indicates regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, indicating these are sites for electrophilic attack. researchgate.netbanglajol.info Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to aid in the assignment of signals in the ¹H and ¹³C NMR spectra.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of vibration, such as stretching, bending, and twisting of bonds. These can be calculated using DFT by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to help assign the observed absorption bands to specific vibrational modes. In studies of similar molecules, calculated frequencies are often scaled by a factor to better match experimental values due to the approximations inherent in the theoretical methods. researchgate.net

Applications of 4 Bromo 3,5 Dimethoxybenzylamine As a Core Building Block in Advanced Organic Synthesis

Enabling Synthesis of Polycyclic and Spirocyclic Frameworks

The rigid and defined three-dimensional structure of polycyclic and spirocyclic scaffolds is of significant interest in medicinal chemistry and materials science. 4-Bromo-3,5-dimethoxybenzylamine and its derivatives have demonstrated their utility as key starting materials in the assembly of these complex structures.

The amino group of this compound provides a reactive handle for the initial coupling reactions, while the bromo-substituted aromatic ring offers a site for subsequent cyclization reactions, often through transition metal-catalyzed cross-coupling reactions. For instance, in work conceptually related to the use of dimethoxy-substituted benzylamines, the synthesis of tetracyclic scaffolds has been achieved where a similar amine was utilized for the initial bond formation, followed by intramolecular cyclization to construct the polycyclic system.

Furthermore, the principles of using bromo-amines in the construction of complex cyclic systems can be seen in the synthesis of spiro compounds. For example, the synthesis of spirocyclic compounds has been reported through the nucleophilic substitution of a suitable precursor with a dihaloalkane, followed by a Buchwald-Hartwig coupling and dehydration cyclization sequence. While not employing this compound directly, these synthetic strategies highlight the potential of this building block, which possesses both the nucleophilic amine and the electrophilic bromo-aromatic moiety necessary for such transformations.

A generalized reaction scheme for the potential use of this compound in the synthesis of a polycyclic system is presented below:

Reactant 1Reactant 2ConditionsProduct
This compoundDihaloalkaneBase, SolventIntermediate for cyclization
IntermediatePalladium catalyst, Ligand, BaseHeatPolycyclic or Spirocyclic product

Development of Chemical Probes and Modulators for Molecular Studies

Chemical probes are essential tools in chemical biology for the study of proteins and other biomolecules. These small molecules are designed to interact with a specific target, often to elucidate its function or to validate it as a potential drug target. The structure of this compound makes it an attractive scaffold for the development of such probes.

The primary amine group can be readily functionalized to attach a variety of reporter tags, such as fluorescent dyes or biotin, which are necessary for the detection and isolation of the target biomolecule. The bromo-aromatic part of the molecule can serve two purposes. Firstly, it can be a key part of the pharmacophore that interacts with the biological target. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Secondly, the bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the facile generation of a library of probe analogues with diverse properties.

The general strategy for developing a chemical probe from a building block like this compound involves a modular approach. This allows for the systematic variation of the different components of the probe—the recognition element, the reactive group (for covalent probes), and the reporter tag—to optimize its performance.

Component of Chemical ProbeRoleCorresponding feature in this compound
Recognition ElementBinds to the biological targetThe dimethoxy-bromophenyl group
Reactive Group (optional)Forms a covalent bond with the targetCan be introduced via the amine or bromo group
Reporter TagEnables detection and isolationCan be attached to the amine group

While specific biological outcomes are beyond the scope of this article, the utility of bromo-substituted aromatic compounds as components of molecular modulators is well-established. For instance, bromodomain inhibitors often incorporate a substituted aromatic ring that engages in key interactions within the binding pocket of the protein. The 4-bromo-3,5-dimethoxyphenyl motif has the potential to be explored in the design of new modulators for a variety of biological targets.

Role in the Synthesis of Functional Organic Materials Precursors

The development of novel organic materials with tailored electronic and optical properties is a rapidly advancing field. The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. While direct applications of this compound in this area are not yet widely reported in the literature, its structural features suggest its potential as a precursor for such materials.

The bromo-dimethoxy-phenyl core is an electron-rich aromatic system, a desirable feature for components of organic semiconductors and conducting polymers. The bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to create extended conjugated systems. The amine functionality could be used to tune the electronic properties of the resulting material or to improve its processability and morphology.

For example, aniline (B41778) and its derivatives are known precursors to polyaniline, a well-known conducting polymer. The presence of the methoxy (B1213986) groups on the aromatic ring of this compound would be expected to further increase the electron-donating nature of the monomer, potentially leading to polymers with enhanced conductivity or different redox properties compared to unsubstituted polyaniline. The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Further research is required to fully explore the potential of this compound as a building block for functional organic materials. However, its versatile chemical handles and its core electronic structure make it a promising candidate for the synthesis of new materials for applications in organic electronics, sensors, and coatings.

Future Research Directions and Unexplored Avenues in 4 Bromo 3,5 Dimethoxybenzylamine Chemistry

Chemo- and Regioselective Functionalization of the Aromatic Ring

The selective functionalization of the aromatic ring of 4-Bromo-3,5-dimethoxybenzylamine presents a significant area for future exploration. The existing bromine atom provides a handle for cross-coupling reactions, yet the reactivity of the other positions on the ring remains a subject for deeper investigation.

Future studies could focus on developing methods for the selective introduction of various functional groups at the C2 and C6 positions. Given the electron-donating nature of the methoxy (B1213986) groups and the directing effect of the benzylamine (B48309) moiety, electrophilic aromatic substitution reactions could be explored. However, controlling the regioselectivity in the presence of multiple activating groups will be a key challenge. Research into milder and more selective brominating agents than elemental bromine, such as in situ generated bromodimethylsulfonium bromide, could offer pathways to di- or tri-brominated derivatives with controlled regiochemistry. acs.org

Furthermore, the development of transition-metal-free halogenation methods for aromatic compounds could provide environmentally benign alternatives for functionalization. researchgate.net The use of directing groups to achieve ortho-lithiation followed by quenching with electrophiles could also be a viable strategy for introducing substituents at the positions adjacent to the methoxy groups.

Development of Novel Catalytic Systems for Efficient Synthesis

Efficiently synthesizing this compound and its derivatives is crucial for enabling further research and application. While classical methods exist, the development of novel catalytic systems could offer improved yields, selectivity, and sustainability.

One promising avenue is the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste and cost. For instance, commercial nickel catalysts have been shown to be effective in the amination of benzyl (B1604629) alcohols to primary benzylamines. acs.org Investigating the applicability of such catalysts for the synthesis of this compound from the corresponding benzyl alcohol could be a valuable endeavor. Additionally, exploring catalytic systems that enable direct C-H amination of the precursor aromatic ring would represent a significant step forward in atom economy.

Biocatalysis, utilizing enzymes such as transaminases, offers another green and highly selective approach to benzylamine synthesis. researchgate.net Research into identifying or engineering enzymes that can efficiently convert a suitable precursor to this compound could provide a sustainable manufacturing route.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysts (e.g., Ni-based) Recyclability, ease of separation, lower cost. acs.orgApplication to the synthesis of this compound from its alcohol precursor.
Biocatalysts (e.g., Transaminases) High selectivity, mild reaction conditions, environmentally friendly. researchgate.netIdentification and engineering of enzymes for the specific synthesis of this compound.
Homogeneous Catalysts (e.g., Pd, Ru) High activity and selectivity in cross-coupling and amination reactions. google.comorganic-chemistry.orgDevelopment of more efficient and robust catalysts for the synthesis and derivatization of this compound.

Computational Design of Derivatives with Tunable Reactivity Profiles

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new derivatives with desired characteristics. jstar-research.comschrodinger.com

Future research could employ computational methods to design derivatives of this compound with tunable electronic and steric properties. By modeling the effects of different substituents on the aromatic ring or the amine group, it would be possible to predict their influence on the molecule's reactivity in various chemical transformations. For example, density functional theory (DFT) calculations can be used to understand reaction mechanisms and predict reaction barriers, aiding in the design of more efficient synthetic routes. nih.gov

Computational screening of virtual libraries of derivatives could identify candidates with specific properties, such as enhanced catalytic activity or improved binding affinity to biological targets. This in-silico approach can significantly reduce the time and resources required for experimental synthesis and testing. researchgate.net

Expanding Applications in Materials Science (e.g., self-assembly, polymer precursors)

The unique structure of this compound makes it an interesting building block for materials science applications. The presence of the amine and bromo functionalities allows for its incorporation into polymeric structures or its use in the formation of self-assembled monolayers.

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. For example, the bromine atom could be used as a site for polymerization via cross-coupling reactions, while the amine group could be used to introduce specific functionalities or to influence the polymer's solubility and thermal stability. Benzylamine derivatives are known to be precursors for various polymers and pharmaceuticals. acs.orgwikipedia.org

The ability of benzylamine derivatives to form self-assembled structures on surfaces could also be investigated. The interplay of hydrogen bonding from the amine group and potential halogen bonding from the bromine atom could lead to the formation of ordered molecular layers with interesting electronic or optical properties.

Stereoselective Synthesis and Chiral Derivatization of this compound

The development of methods for the stereoselective synthesis of chiral derivatives of this compound would open up new avenues for its use in asymmetric catalysis and medicinal chemistry.

One approach would be the asymmetric reduction of a corresponding imine precursor. The use of chiral catalysts or reagents could lead to the enantioselective formation of the desired amine. rsc.orgnih.gov Another strategy could involve the kinetic resolution of a racemic mixture of a chiral derivative, where one enantiomer is selectively reacted to allow for the separation of the other.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-Bromo-3,5-dimethoxybenzylamine?

This compound is typically synthesized via reductive amination of 4-bromo-3,5-dimethoxybenzaldehyde (CAS 13194-67-7) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon . Alternative routes involve nucleophilic substitution of 4-bromo-3,5-dimethoxybenzyl bromide (if available) with ammonia under controlled pH conditions. Key steps include:

  • Bromination : Introducing bromine to a pre-dimethoxylated benzene ring.
  • Reductive Amination : Reacting the aldehyde intermediate with ammonium acetate and a reducing agent.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the amine .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split due to bromine’s anisotropic effect) .
    • ¹³C NMR : Signals for quaternary carbons adjacent to bromine (~δ 115–120 ppm) and methoxy carbons (~δ 55–60 ppm).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 246.0 (C₉H₁₂BrNO₂⁺) with isotopic peaks confirming bromine .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Key optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalyst Choice : Sodium cyanoborohydride in methanol at 0–5°C minimizes side reactions (e.g., over-reduction) compared to Pd/C hydrogenation, which may require higher pressures .
  • Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane 1:3) tracks reaction progress.
  • Workup : Acid-base extraction (pH 9–10) isolates the amine from unreacted aldehyde .

Advanced: How should researchers resolve discrepancies between mass spectrometry and NMR data for synthesized this compound?

Common causes and solutions:

  • Impurities : Co-eluting byproducts (e.g., unreacted aldehyde) may skew NMR integration. Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Deuterated Solvent Artifacts : Residual DMSO-d₆ in NMR samples can obscure NH₂ signals. Use CDCl₃ for better resolution .
  • Isotopic Patterns : Confirm bromine’s signature doublet in MS (1:1 ratio for ⁷⁹Br/⁸¹Br). Inconsistent ratios suggest contamination .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom (electron-withdrawing) activates the benzene ring for electrophilic substitution at the para position, while methoxy groups (electron-donating) direct reactions to the ortho positions. This dual effect makes the compound amenable to:

  • Suzuki-Miyaura Coupling : Bromine serves as a leaving group for palladium-catalyzed aryl-aryl bond formation .
  • Buchwald-Hartwig Amination : Reacts with secondary amines to form tertiary amines at the brominated site .
  • Steric Considerations : 3,5-Dimethoxy groups hinder access to the para position, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Basic: What storage conditions are recommended for this compound to ensure long-term stability?

Store the compound at 0–6°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent oxidation of the amine group. Desiccants (e.g., silica gel) mitigate hydrolysis risks. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation .

Advanced: What analytical challenges arise when distinguishing this compound from its structural isomers?

Isomers (e.g., 2-bromo-4,5-dimethoxybenzylamine) pose identification challenges:

  • Chromatographic Separation : Use reverse-phase HPLC with a phenyl-hexyl column to resolve positional isomers (retention time differences ~1–2 minutes) .
  • 2D NMR : NOESY correlations identify spatial proximity of methoxy groups to NH₂, confirming substitution patterns .
  • High-Resolution MS : Exact mass (<2 ppm error) differentiates isomers with identical nominal masses .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Reactive Sites : Fukui indices highlight the brominated carbon as most electrophilic .
  • Transition States : Simulate activation energies for cross-coupling reactions, guiding catalyst selection .
  • Solvent Effects : COSMO-RS models optimize solvent choice for solubility and reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.